molecular formula C11H10N2O2S B2739576 Methyl 5-anilino-1,3-thiazole-4-carboxylate CAS No. 84636-38-4

Methyl 5-anilino-1,3-thiazole-4-carboxylate

Cat. No.: B2739576
CAS No.: 84636-38-4
M. Wt: 234.27
InChI Key: VKYHMCIKJMQDAJ-UHFFFAOYSA-N
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Description

Methyl 5-anilino-1,3-thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring substituted with an aniline group and a methyl ester group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Scientific Research Applications

Methyl 5-anilino-1,3-thiazole-4-carboxylate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-anilino-1,3-thiazole-4-carboxylate typically involves the reaction of aniline with thiazole-4-carboxylic acid derivatives. One common method includes the condensation of aniline with methyl 2-bromo-1,3-thiazole-4-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-anilino-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under strong oxidative conditions.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can yield amines.

Mechanism of Action

The mechanism of action of Methyl 5-anilino-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The aniline group may enhance binding affinity through hydrogen bonding or π-π interactions .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-amino-1,3-thiazole-4-carboxylate
  • Ethyl 5-anilino-1,3-thiazole-4-carboxylate
  • 5-Anilino-1,3-thiazole-4-carboxylic acid

Uniqueness

Methyl 5-anilino-1,3-thiazole-4-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both an aniline group and a methyl ester group on the thiazole ring provides a distinct set of properties compared to other similar compounds .

Properties

IUPAC Name

methyl 5-anilino-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-15-11(14)9-10(16-7-12-9)13-8-5-3-2-4-6-8/h2-7,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKYHMCIKJMQDAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=N1)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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